N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 54306-34-2
VCID: VC7696646
InChI: InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
SMILES: COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H15NO4S
Molecular Weight: 305.35

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide

CAS No.: 54306-34-2

Cat. No.: VC7696646

Molecular Formula: C15H15NO4S

Molecular Weight: 305.35

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(phenylsulfonyl)acetamide - 54306-34-2

Specification

CAS No. 54306-34-2
Molecular Formula C15H15NO4S
Molecular Weight 305.35
IUPAC Name 2-(benzenesulfonyl)-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C15H15NO4S/c1-20-13-9-7-12(8-10-13)16-15(17)11-21(18,19)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17)
Standard InChI Key UHFBUNPUYSAROE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Structure

  • IUPAC Name: 2-(Benzenesulfonyl)-N-(4-methoxyphenyl)acetamide .

  • SMILES: COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 .

  • InChI Key: UHFBUNPUYSAROE-UHFFFAOYSA-N .

Physical Properties

PropertyValueSource
Molecular Weight305.35 g/mol
SolubilityNot fully characterized
Melting PointData unavailable-
StabilityStable under standard conditions

Spectral Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum (DMSO-d6d_6, 300 MHz) shows characteristic peaks for the methoxy group (δ\delta 3.76 ppm), aromatic protons (δ\delta 6.6–8.1 ppm), and sulfonyl/amide functionalities .

  • Mass Spectrometry: ESI-TOF analysis confirms the molecular ion peak at m/zm/z 305.35 .

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Sulfonylation: Reaction of 2-chloroacetamide with benzenesulfonyl chloride in the presence of a base (e.g., NaHCO3_3) to form the sulfonyl intermediate .

  • Methoxyphenyl Substitution: Coupling the intermediate with 4-methoxyaniline under nucleophilic acyl substitution conditions .

Representative Reaction Conditions:

StepReagents/ConditionsYield
1Benzenesulfonyl chloride, NaHCO3_3, H2_2O, 25°C75%
24-Methoxyaniline, DCM, RT, 12h82%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) .

  • Purity: Confirmed via HPLC (>95%).

Industrial and Research Applications

Chemical Intermediate

  • Used in the synthesis of heterocyclic compounds (e.g., pyrazolo[1,5-a]pyrimidines) with analgesic properties .

Material Science

  • Potential applications in flame-retardant polymers due to sulfonyl group stability .

Research Gaps and Future Directions

  • Pharmacokinetics: ADMET properties remain uncharacterized.

  • Structural Optimization: Modifications to enhance solubility and bioavailability .

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